molecular formula C10H10N2O3 B8336515 2-(2-Amino-benzooxazol-6-yl)-propionic acid

2-(2-Amino-benzooxazol-6-yl)-propionic acid

Cat. No. B8336515
M. Wt: 206.20 g/mol
InChI Key: MAVBBKBAVYQRQA-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

To a stirred solution of 2-(4-Amino-3-hydroxy-phenyl)-propionic acid (1.02 g) in H2O was added BrCN (648 mg) at room temperature. After stirred for 40 h at room temperature, the reaction mixture was neutralized with 30% aq. NaOH to pH 6˜7 and then stirred for 1 hour. The solid was filtered, washed with water and dried under reduced vacuum to afford the product as yellow solid. (760 mg, 65.5%)
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
648 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[OH:13].Br[C:15]#[N:16].[OH-].[Na+]>O>[NH2:16][C:15]1[O:13][C:3]2[CH:4]=[C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])[CH:6]=[CH:7][C:2]=2[N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(C(=O)O)C)O
Name
Quantity
648 mg
Type
reactant
Smiles
BrC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred for 40 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced vacuum

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
NC=1OC2=C(N1)C=CC(=C2)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.